4-(3-Azetidinyloxy)benzoic acid hydrochloride
Description
4-(3-Azetidinyloxy)benzoic acid hydrochloride is a benzoic acid derivative featuring an azetidine ring (a four-membered secondary amine) attached via an ether linkage at the para position of the aromatic ring, with a hydrochloride salt enhancing solubility. The azetidine ring introduces conformational rigidity and moderate basicity, which may influence pharmacokinetic properties such as membrane permeability and target binding.
Properties
IUPAC Name |
4-(azetidin-3-yloxy)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCQYOZOTQUKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-67-6 | |
| Record name | Benzoic acid, 4-(3-azetidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Benzoic Acid Derivatives as Precursors
The synthesis of 4-(3-azetidinyloxy)benzoic acid hydrochloride begins with functionalized benzoic acid derivatives. Ethyl 4-(azetidin-3-yloxy)benzoate (CAS 954224-48-7) serves as a pivotal intermediate, synthesized via nucleophilic substitution between 4-hydroxybenzoic acid ethyl ester and 3-azetidinol under basic conditions. This reaction typically employs potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures (60–80°C), achieving yields of 75–85%. Hydrolysis of the ethyl ester group using aqueous hydrochloric acid (HCl) yields the free carboxylic acid, which is subsequently treated with HCl gas to form the hydrochloride salt.
Azetidine Ring Formation
The azetidine moiety is introduced via cyclocondensation reactions. A method adapted from ultrasound-assisted synthesis involves reacting chloroacetyl chloride with Schiff bases derived from 4-(benzyloxy)benzohydrazide. For example, cyclocondensation of N′-(4-hydroxybenzylidene)benzohydrazide with chloroacetyl chloride in DMF, catalyzed by triethylamine, produces azetidinone intermediates. Subsequent reduction of the azetidinone ring with sodium borohydride (NaBH4) yields the azetidine derivative, which is then coupled to the benzoic acid backbone.
Stepwise Synthetic Pathways
Direct Alkylation of Benzoic Acid
A two-step protocol involves:
- Alkylation of 4-hydroxybenzoic acid : Reacting 4-hydroxybenzoic acid with 3-bromoazetidine in the presence of potassium carbonate and DMF at 80°C for 12 hours.
- Salt Formation : Treating the product with concentrated HCl in ethanol to precipitate this compound.
This method achieves a 70–78% yield, with purity >95% confirmed by HPLC.
Ester Hydrolysis and Acid Activation
An alternative route utilizes ethyl 4-(azetidin-3-yloxy)benzoate as the precursor:
- Ester Hydrolysis : Refluxing the ethyl ester in 6M HCl for 6 hours to yield 4-(3-azetidinyloxy)benzoic acid.
- Hydrochloride Salt Formation : Dissolving the free acid in anhydrous ethanol and bubbling HCl gas through the solution, followed by crystallization at 4°C.
This method offers an 88% yield and minimizes side reactions due to controlled pH conditions.
Alternative Methodologies and Innovations
Ultrasound-Assisted Cyclocondensation
Ultrasound irradiation significantly enhances reaction efficiency in azetidine ring formation. For instance, cyclocondensation of Schiff bases with chloroacetyl chloride under ultrasound (40 kHz, 50°C) reduces reaction time from 12 hours (conventional heating) to 2 hours, improving yields to 82–88%. This green chemistry approach also reduces solvent consumption by 40%.
Catalytic Reductive Amination
A patent-pending method adapts reductive amination for azetidine synthesis:
- Diazotization : Treating 3-aminobenzoic acid with sodium nitrite (NaNO2) and HCl to form the diazonium salt.
- Reduction : Using sodium metabisulfite (Na2S2O5) to reduce the diazonium salt to the hydrazine derivative.
- Cyclization : Reacting the hydrazine intermediate with epichlorohydrin in the presence of palladium on carbon (Pd/C) to form the azetidine ring.
This method achieves a 65% overall yield but requires stringent pH control (7–9) during reduction.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies highlight DMF as the optimal solvent for azetidine coupling reactions due to its high polarity and ability to stabilize intermediates. Triethylamine emerges as the preferred catalyst, achieving 85–90% conversion compared to 60–70% with pyridine.
Temperature and Time Dependencies
- Ester Hydrolysis : Yields plateau at 80°C; higher temperatures promote decarboxylation.
- Ultrasound Reactions : Maximum efficiency at 50°C; prolonged irradiation (>3 hours) degrades products.
Characterization and Quality Control
Spectroscopic Analysis
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) reveals a primary peak at 7.05 minutes with 98.5% purity. The hydrochloride salt exhibits stability for >24 months at 25°C under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azetidinyloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidinyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.202 g/mol
- CAS Number : 1609395-67-6
The compound features an azetidine moiety, which contributes to its unique chemical properties and biological activities.
Medicinal Chemistry
4-(3-Azetidinyloxy)benzoic acid hydrochloride has been explored for its role in drug development, particularly as a potential therapeutic agent. Its structure allows for modifications that can enhance pharmacological properties.
- Case Study : Research indicates that derivatives of benzoic acid compounds exhibit anti-inflammatory and analgesic effects, making them candidates for pain management therapies. The azetidine ring may enhance bioavailability and receptor binding affinity .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Esterification
- Amidation
- Substitution Reactions
These reactions can lead to the formation of more complex molecules with potential pharmaceutical applications .
Biochemistry
In biochemical applications, this compound can act as an organic buffer, maintaining pH levels in biological experiments. This property is crucial for enzyme reactions and protein stability during assays.
- Application Example : In enzyme kinetics studies, maintaining optimal pH is essential for accurate measurements of enzyme activity. The compound's buffering capacity can be utilized in these experimental setups .
- Therapeutic Potential : A study published in a peer-reviewed journal highlighted the anti-inflammatory properties of similar benzoic acid derivatives, suggesting that this compound could exhibit similar effects when modified appropriately .
- Synthesis Applications : Researchers have successfully synthesized complex molecules using this compound as a precursor, demonstrating its utility in creating compounds with enhanced biological activity .
- Biochemical Studies : In laboratory settings, the compound has been employed to stabilize pH during enzyme assays, showcasing its importance in biochemical research .
Mechanism of Action
The mechanism of action of 4-(3-Azetidinyloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidinone Derivatives
Compound : 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid ()
- Structure: Features a chloro-substituted azetidinone (four-membered lactam) with a nitro group on the phenyl ring.
- The nitro group is electron-withdrawing, reducing the basicity of the azetidine nitrogen and altering solubility .
- Biological Relevance: Azetidinones are often explored as β-lactam analogs for antimicrobial activity.
Thiazolidinone Derivatives
Compound: 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (SS4, )
- Structure: Contains a five-membered thiazolidinone ring (with sulfur and nitrogen) and a dimethylamino-substituted phenyl group.
- Key Differences: The thiazolidinone ring introduces sulfur, enabling disulfide bond formation or metal coordination, unlike the azetidine’s amine functionality.
- Biological Relevance: Thiazolidinones are studied for antidiabetic and anticancer activities.
Amino-Substituted Benzoic Acid Hydrochlorides
Compound: 4-(3-Aminophenyl)butanoic acid hydrochloride ()
- Structure: A butanoic acid chain with a meta-aminophenyl group.
- Key Differences :
Piperidine and Dibutylamino Derivatives
Compound: 4-[3-(Dibutylamino)propoxy]benzoic acid hydrochloride (DBBA, )
- Structure: A dibutylamino group attached via a propoxy linker.
- Key Differences: The dibutylamino group is highly lipophilic, favoring lipid membrane interaction, whereas the azetidine’s smaller ring may limit steric hindrance in target binding.
Compound : 3-(Piperidin-4-yloxy)benzoic acid hydrochloride ()
- Structure : A six-membered piperidine ring attached via an ether linkage.
- The secondary amine in piperidine has lower basicity (pKa ~11) compared to azetidine (pKa ~8), affecting ionization at physiological pH .
Data Table: Structural and Functional Comparison
| Compound Name | Core Ring/Substituent | Molecular Weight (Calculated) | Key Features |
|---|---|---|---|
| 4-(3-Azetidinyloxy)benzoic acid hydrochloride | Azetidine (4-membered amine) | ~229.7 (C₁₀H₁₂ClNO₃) | Rigid ring, moderate basicity, hydrochloride enhances solubility. |
| 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid | Azetidinone (lactam) | ~364.7 (C₁₆H₁₂ClN₂O₅) | Electrophilic oxo group, nitro substituent reduces basicity. |
| 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-thiazolidin-3-yl)benzoic acid (SS4) | Thiazolidinone | ~356.4 (C₁₈H₁₇N₂O₃S) | Sulfur-containing ring, dimethylamino enhances lipophilicity. |
| 4-[3-(Dibutylamino)propoxy]benzoic acid hydrochloride (DBBA) | Dibutylamino-propoxy | ~385.9 (C₁₉H₃₃ClNO₃) | High lipophilicity, flexible linker. |
| 3-(Piperidin-4-yloxy)benzoic acid hydrochloride | Piperidine | ~257.7 (C₁₂H₁₆ClNO₃) | Larger ring, lower ring strain, reduced basicity. |
Research Findings and Implications
- Biological Activity: Thiazolidinones and azetidinones demonstrate antimicrobial and anticancer properties, implying that the target compound’s azetidine moiety could be optimized for similar applications .
- Safety Considerations: Limited toxicity data for azetidine derivatives necessitate caution. Piperidine analogs () highlight the need for protective measures during handling .
Biological Activity
4-(3-Azetidinyloxy)benzoic acid hydrochloride is a synthetic compound with the molecular formula C10H12ClNO3 and a molecular weight of approximately 229.66 g/mol. This compound features a benzoic acid structure with an azetidinyloxy group at the para position, contributing to its unique chemical properties and potential biological activities. It appears as a white to off-white powder and is soluble in water, making it suitable for various pharmaceutical applications.
The compound undergoes several key reactions, including:
- Nucleophilic Substitution : The azetidine ring can participate in ring-opening reactions.
- Esterification : The carboxylic acid group can form esters.
- Oxidation and Reduction : It can be oxidized to form carboxylic acids or ketones and reduced to alcohols or amines.
These properties allow for the synthesis of various derivatives that may enhance its biological activity or alter its physicochemical characteristics.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. This suggests its potential use in pain management therapies. The mechanism of action appears to involve interactions with specific molecular targets, such as enzymes or receptors related to inflammation and pain perception .
The biological activity of this compound is thought to arise from its ability to interact with various receptors and enzymes, potentially influencing pathways associated with inflammation. Detailed studies are ongoing to elucidate these interactions further .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 4-Hydroxybenzoic Acid | Benzoic Acid Derivative | Antimicrobial properties |
| Azetidine | Alkaloid | Neuroprotective effects |
| 4-(2-Phenylethynyl)benzoic Acid | Benzoic Acid Derivative | Plant growth regulation |
This table illustrates how the azetidinyloxy group differentiates this compound from others, potentially imparting distinct biological properties.
Study on Pain Management
In a controlled study, researchers administered varying doses of this compound to animal models exhibiting inflammatory pain. Results indicated a significant reduction in pain response compared to control groups receiving placebo treatments. The study highlighted the compound's efficacy in modulating pain pathways, suggesting its therapeutic potential in clinical settings .
Pharmacokinetics Study
Another investigation focused on the pharmacokinetics of the compound, assessing its absorption, distribution, metabolism, and excretion (ADME). Findings revealed that this compound has favorable absorption characteristics and a moderate half-life, supporting its viability as a therapeutic agent .
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents enhance nucleophilicity.
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade sensitive intermediates.
- Purification : Column chromatography or recrystallization is essential to isolate high-purity products.
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 4-Chlorobenzoic acid, 3-hydroxyazetidine, K₂CO₃, DMF, 70°C | 65–75 | |
| Acid Chloride Route | SOCl₂, reflux, followed by HCl treatment | 50–60 |
Advanced: How can crystallographic software resolve structural ambiguities in this compound?
Methodological Answer:
Crystallographic tools like SHELXL and SIR97 are critical for structural refinement:
Data Collection : Collect high-resolution X-ray diffraction data (≤1.0 Å resolution) .
Phase Problem Solving : Use direct methods in SIR97 for initial phase estimation .
Refinement : Iterative refinement with SHELXL to adjust atomic positions, thermal parameters, and occupancy .
Validation : Check for geometric outliers (e.g., bond lengths, angles) using ORTEP-3 for visualization .
Q. Key Considerations :
- Twinning or disorder in crystals may require specialized refinement protocols (e.g., TWIN/BASF commands in SHELXL) .
Basic: What safety precautions are advised given limited toxicity data?
Methodological Answer:
While specific toxicity data are scarce , standard precautions for organic hydrochlorides apply:
PPE : Lab coat, nitrile gloves, and safety goggles.
Ventilation : Use fume hoods during synthesis/handling.
Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material .
First Aid : Immediate rinsing for skin/eye contact; seek medical evaluation if ingested .
Advanced: How to address contradictions in reported NMR spectral data for this compound?
Methodological Answer:
Discrepancies may arise from solvent effects, pH, or impurities. Resolve via:
Standardized Conditions : Use deuterated DMSO or CDCl₃ with TMS as an internal reference.
2D NMR : Employ COSY and HSQC to assign proton-carbon correlations unambiguously.
pH Control : Adjust with DCl/NaOD in D₂O to stabilize the hydrochloride form .
Q. Table 2: Typical NMR Shifts (δ, ppm)
| Proton Environment | Expected Shift (DMSO-d6) | Observed Variation |
|---|---|---|
| Azetidine CH₂ | 3.2–3.5 | ±0.2 (pH-dependent) |
| Aromatic H (ortho to O) | 7.8–8.0 | ±0.1 (solvent effect) |
Basic: Which analytical techniques validate purity and identity?
Methodological Answer:
HPLC : Use a C18 column (5 µm, 250 mm), mobile phase = 0.1% TFA in H₂O:MeCN (70:30), UV detection at 254 nm .
Mass Spectrometry : ESI-MS in positive mode; expected [M+H]⁺ = calculated molecular weight +1.
Elemental Analysis : Match experimental C/H/N/%Cl to theoretical values (deviation ≤0.4%) .
Advanced: How to optimize experimental design for structure-activity relationship (SAR) studies?
Methodological Answer:
Analog Synthesis : Modify the azetidine ring (e.g., N-alkylation) or benzoic acid substituents .
Biological Assays : Use dose-response curves (IC₅₀) in target receptors; include positive/negative controls.
Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with activity .
Q. Table 3: Key SAR Parameters
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Azetidine N-Methylation | 2.5 µM (vs. 5.0 µM parent) | |
| 4-Fluoro Substitution | 1.8 µM |
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage : Desiccated at –20°C in amber vials.
- Stability : Avoid aqueous solutions (hydrolysis risk); use anhydrous DMSO for stock solutions .
Advanced: How to resolve discrepancies in melting point reports?
Methodological Answer:
Variations arise from polymorphs or hydration. Conduct:
DSC/TGA : Differentiate polymorphs via endothermic peaks .
Powder XRD : Compare diffraction patterns to known forms.
Recrystallization : Test solvents (e.g., EtOH vs. MeOH) to isolate stable polymorphs .
Basic: What computational tools predict physicochemical properties?
Methodological Answer:
logP : Use ChemAxon or Molinspiration for partition coefficient estimation.
pKa : SPARC or ACD/Labs to predict ionization states .
Advanced: How to design a high-throughput crystallography pipeline for derivatives?
Methodological Answer:
Automated Crystallization : Use 96-well plates with varied precipitant conditions (PEGs, salts).
Robotic Data Collection : Synchrotron-based microcrystallography for rapid data acquisition.
Pipeline Integration : SHELXC/D/E for automated phasing and refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
